alpha-Kainic acid

Description

Kainic acid has been reported in Digenea simplex, Apis cerana, and other organisms with data available.

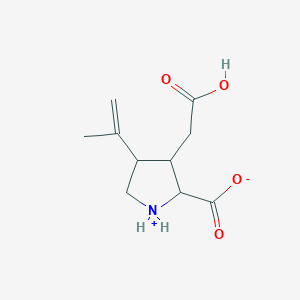

(2S-(2 alpha,3 beta,4 beta))-2-Carboxy-4-(1-methylethenyl)-3-pyrrolidineacetic acid. Ascaricide obtained from the red alga Digenea simplex. It is a potent excitatory amino acid agonist at some types of excitatory amino acid receptors and has been used to discriminate among receptor types. Like many excitatory amino acid agonists it can cause neurotoxicity and has been used experimentally for that purpose.

Structure

3D Structure

Properties

IUPAC Name |

(2S,3S,4S)-3-(carboxymethyl)-4-prop-1-en-2-ylpyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO4/c1-5(2)7-4-11-9(10(14)15)6(7)3-8(12)13/h6-7,9,11H,1,3-4H2,2H3,(H,12,13)(H,14,15)/t6-,7+,9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLSMHEGGTFMBBZ-OOZYFLPDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C1CNC(C1CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=C)[C@H]1CN[C@@H]([C@H]1CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7040526 | |

| Record name | Kainic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7040526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

487-79-6, 59905-23-6 | |

| Record name | α-Kainic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=487-79-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Kainic acid [INN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000487796 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | kainic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=136038 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Kainic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7040526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | KAINIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SIV03811UC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Discovery and Scientific Journey of α-Kainic Acid: From Marine Algae to a Key Neuroscience Tool

Introduction

α-Kainic acid, a potent neuroexcitatory amino acid, stands as a pivotal molecule in the field of neuroscience. Its journey from a traditional herbal remedy to a sophisticated tool for modeling neurological diseases encapsulates a fascinating history of scientific discovery. This in-depth guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the discovery, origin, and multifaceted applications of α-kainic acid. We will delve into its historical context, natural biosynthesis, methods of production, and its profound impact on our understanding of excitatory neurotransmission and neuropathologies.

Part 1: The Genesis of a Neuroscientific Tool: Discovery and Origin

A Serendipitous Discovery from the Sea

The story of α-kainic acid begins not in a modern laboratory, but with a traditional natural remedy. It was first isolated in 1953 in Japan from the red seaweed Digenea simplex.[1][2] This marine alga, known locally as "Kainin-sou" or "Makuri," had been used for centuries as an anthelmintic to expel parasitic worms.[1][3] Initially, the isolated compound was named digenic acid, but was later changed to kainic acid to avoid confusion.[2] The primary motivation for its isolation was to identify the active component responsible for its anti-parasitic properties.[3][4]

From Anti-parasitic to Neuroexcitatory Agent

For a considerable period, the primary application of kainic acid remained in the realm of parasitology. However, its structural similarity to the primary excitatory neurotransmitter in the central nervous system, L-glutamate, eventually drew the attention of neuroscientists.[1][2][5] This structural analogy hinted at a potential interaction with glutamate receptors, a hypothesis that would later be confirmed and would revolutionize the study of excitatory neurotransmission.

A pivotal moment in the history of kainic acid research was the discovery of its potent neuroexcitatory and neurotoxic effects.[6][7] Researchers found that administration of kainic acid could induce seizures in experimental animals, providing a powerful new tool to study the mechanisms of epilepsy.[1][2][8] This discovery, largely pioneered by Ben-Ari and colleagues in the late 1970s, established the kainic acid model of temporal lobe epilepsy, which remains a widely used preclinical model to this day.[9][10]

Part 2: Unraveling the Molecule: Structure and Synthesis

The Chemical Architecture of α-Kainic Acid

α-Kainic acid is a cyclic analog of L-glutamic acid, with the chemical formula C₁₀H₁₅NO₄ and a molar mass of 213.23 g·mol⁻¹.[11][12] Its structure features a pyrrolidine ring, which restricts the conformation of the embedded L-glutamate moiety.[13] This constrained conformation is crucial for its high-affinity binding to a specific class of glutamate receptors. The precise spatial orientation of its functional groups was definitively elucidated using a combination of nuclear magnetic resonance (NMR) spectroscopy and molecular modeling.[13][14]

Table 1: Key Properties of α-Kainic Acid

| Property | Value |

| IUPAC Name | (2S,3S,4S)-3-(Carboxymethyl)-4-(prop-1-en-2-yl)pyrrolidine-2-carboxylic acid |

| Molecular Formula | C₁₀H₁₅NO₄ |

| Molar Mass | 213.233 g·mol⁻¹ |

| Melting Point | 215 °C (decomposes) |

| CAS Number | 487-79-6 |

Natural Biosynthesis: A Two-Step Enzymatic Cascade

For decades, the natural production of kainic acid by Digenea simplex remained a mystery. It was not until 2019 that the biosynthetic pathway was fully elucidated.[1] Researchers identified a gene cluster, termed the kainic acid biosynthesis (kab) genes, in the seaweed's genome.[1][3] This groundbreaking work revealed a concise two-enzyme pathway that converts L-glutamic acid and dimethylallyl pyrophosphate (DMAPP) into α-kainic acid.[3][15][16]

The biosynthesis proceeds as follows:

-

Prenylation: The enzyme KabA, an N-prenyltransferase, catalyzes the addition of a dimethylallyl group from DMAPP to L-glutamic acid, forming N-dimethylallyl-L-glutamic acid (prekainic acid).[1]

-

Cyclization: The enzyme KabC, an α-ketoglutarate-dependent dioxygenase, then facilitates the stereocontrolled formation of the pyrrolidine ring, converting prekainic acid into α-kainic acid.[1]

This discovery has not only provided fundamental insights into the natural production of this important molecule but has also opened up new avenues for its biotechnological production.[3][4][17]

Caption: Biosynthetic pathway of α-kainic acid in Digenea simplex.

Production Methods: From Seaweed Extraction to Laboratory Synthesis

Historically, the sole source of α-kainic acid was its extraction from Digenea simplex. However, this method is subject to seasonal variations and can result in low yields, leading to worldwide shortages in the past.[5][17] These supply issues spurred the development of numerous chemical synthesis routes.[3]

While over 70 synthetic routes to α-kainic acid have been established, many are characterized by multiple steps and low overall yields, making them expensive and not ideal for large-scale production.[3][6] More recent advances have focused on developing more efficient and scalable syntheses, including enantioselective total syntheses.[18][19][20]

The elucidation of the biosynthetic pathway has also paved the way for biotechnological production methods. By expressing the responsible seaweed genes in bacteria like E. coli, researchers have successfully produced gram quantities of kainic acid in the laboratory, offering a more sustainable and cost-effective alternative to chemical synthesis and extraction from natural sources.[4][21]

Part 3: The Neurobiological Impact: Mechanism of Action and Research Applications

A Specific Agonist of a Unique Glutamate Receptor

α-Kainic acid exerts its potent effects on the central nervous system by acting as a specific agonist for a subtype of ionotropic glutamate receptors, aptly named kainate receptors.[1][7][22] These receptors, along with AMPA and NMDA receptors, are responsible for the majority of fast excitatory synaptic transmission in the brain.[23][24]

Kainate receptors are tetrameric ion channels composed of different combinations of five subunits: GluK1-5.[22][25] The specific subunit composition of the receptor determines its pharmacological and physiological properties. α-Kainic acid exhibits high affinity for several of these subunits, particularly GluK1, GluK2, GluK3, GluK4, and GluK5.[26]

Upon binding of kainic acid, the ion channel opens, allowing an influx of cations, primarily Na⁺ and Ca²⁺, into the neuron. This influx leads to depolarization of the neuronal membrane, resulting in an excitatory postsynaptic potential (EPSP).[1]

Caption: Simplified signaling pathway of α-kainic acid.

A Double-Edged Sword: Neuroexcitation and Neurotoxicity

The potent excitatory effects of kainic acid are also the source of its neurotoxicity.[6] At high concentrations, the overstimulation of kainate receptors leads to excessive neuronal depolarization and a massive influx of Ca²⁺.[8][27] This phenomenon, known as excitotoxicity, triggers a cascade of intracellular events, including mitochondrial dysfunction, the generation of reactive oxygen species, and the activation of apoptotic pathways, ultimately leading to neuronal death.[8][12][27]

This selective neurotoxicity has made kainic acid an invaluable tool in neuroscience research.[28] By administering kainic acid to specific brain regions in animal models, researchers can create lesions that mimic the neuronal loss observed in various neurological and neurodegenerative disorders, including:

-

Temporal Lobe Epilepsy: The kainic acid model is one of the most widely used models to study the pathophysiology of this common form of epilepsy.[2][9][10][23][29]

-

Alzheimer's Disease: Excitotoxicity is implicated in the neuronal death associated with Alzheimer's disease, and kainic acid can be used to investigate these mechanisms.[11][17]

-

Huntington's Disease: The neurodegenerative processes in Huntington's disease also involve excitotoxic mechanisms that can be modeled using kainic acid.

Part 4: Experimental Protocols and Methodologies

Protocol 1: Extraction and Purification of α-Kainic Acid from Digenea simplex (Conceptual)

This protocol provides a conceptual overview of the traditional method for isolating α-kainic acid from its natural source.

1. Collection and Preparation of Seaweed:

- Collect fresh Digenea simplex and wash thoroughly with seawater to remove epiphytes and debris.

- Dry the seaweed, either by sun-drying or in an oven at a low temperature (e.g., 40-50°C), until brittle.

- Grind the dried seaweed into a fine powder.

2. Extraction:

- Suspend the powdered seaweed in an aqueous ethanol solution (e.g., 50-70% ethanol).

- Stir the mixture at room temperature for an extended period (e.g., 24-48 hours) to extract the active compounds.

- Filter the mixture to separate the solid seaweed residue from the liquid extract.

- Repeat the extraction process with the residue to maximize the yield.

3. Purification:

- Combine the liquid extracts and concentrate them under reduced pressure using a rotary evaporator.

- The concentrated extract will contain a mixture of compounds. Further purification is achieved through a series of chromatographic techniques.

- Ion-exchange chromatography is a key step to separate the acidic amino acids, including kainic acid, from other components.

- Further purification can be achieved using techniques such as column chromatography on silica gel or reversed-phase high-performance liquid chromatography (HPLC).

4. Crystallization and Identification:

- The purified kainic acid fraction is concentrated and allowed to crystallize.

- The identity and purity of the isolated α-kainic acid are confirmed using analytical techniques such as NMR spectroscopy, mass spectrometry, and by measuring its melting point.

Protocol 2: Induction of Seizures in a Rodent Model with α-Kainic Acid

This protocol outlines a general procedure for inducing seizures in a mouse model for epilepsy research. Note: All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC) and conducted in accordance with ethical guidelines.

1. Animal Preparation:

- Use adult male mice of a specific strain (e.g., C57BL/6), as susceptibility to kainic acid can vary between strains.

- Acclimate the animals to the housing conditions for at least one week before the experiment.

- On the day of the experiment, weigh each mouse to determine the correct dosage of kainic acid.

2. Kainic Acid Administration:

- Prepare a sterile solution of α-kainic acid in phosphate-buffered saline (PBS) at the desired concentration.

- A typical dose for systemic administration (intraperitoneal injection) is 10-30 mg/kg.[1][30]

- Inject the calculated volume of the kainic acid solution intraperitoneally.

3. Behavioral Observation and Seizure Scoring:

- Immediately after injection, place the mouse in an observation chamber.

- Continuously monitor the animal's behavior for several hours.

- Score the severity of the seizures using a standardized scale (e.g., the Racine scale), which categorizes seizure stages from mild (e.g., mouth and facial movements) to severe (e.g., tonic-clonic seizures and loss of posture).

4. Post-Seizure Monitoring and Tissue Collection:

- After the acute seizure phase, monitor the animals for their well-being.

- For subsequent neurobiological analyses (e.g., histology, molecular biology), animals can be euthanized at specific time points after kainic acid administration.

- Perfuse the animals with saline followed by a fixative (e.g., 4% paraformaldehyde) to preserve the brain tissue.

- Dissect the brain and process it for the desired downstream applications.

Conclusion

The discovery of α-kainic acid and the subsequent elucidation of its origin and mechanism of action represent a significant chapter in the history of neuroscience. From its humble beginnings as an active compound in a traditional herbal remedy, it has evolved into an indispensable tool for researchers seeking to unravel the complexities of excitatory neurotransmission and the pathophysiology of debilitating neurological disorders. The ongoing advancements in our understanding of its biosynthesis and the development of novel production methods ensure that α-kainic acid will continue to be a cornerstone of neuroscience research for years to come.

References

-

Wikipedia. Kainic acid. [Link]

-

Leite, J. P., et al. (2016). The kainic acid model of temporal lobe epilepsy. Epilepsy & Behavior, 65, 1-10. [Link]

-

Asakawa, M., et al. (2020). Possible Biosynthetic Products and Metabolites of Kainic Acid from the Red Alga Digenea simplex and Their Biological Activity. Journal of Natural Products, 83(5), 1530-1536. [Link]

-

Casy, A. F., & Me-Foley, R. (1997). Structure of kainic acid totally elucidated by NMR and molecular modelling. Bioorganic & Medicinal Chemistry Letters, 7(20), 2591-2596. [Link]

-

Reddy, N. K., & Chandrasekhar, S. (2011). Progress in the Synthesis of (−)-α-Kainic Acid. Synthetic Communications, 41(1), 1-20. [Link]

-

Maeno, S., et al. (2019). Cellular and subcellular localization of kainic acid in the marine red alga Digenea simplex. Planta, 250(3), 963-972. [Link]

-

Chekan, J. R., et al. (2019). Scalable Biosynthesis of the Seaweed Neurochemical, Kainic Acid. Angewandte Chemie International Edition, 58(25), 8454-8457. [Link]

-

Trost, B. M., & Krische, M. J. (2010). Enantioselective Total Synthesis of (−)-α-Kainic Acid. Organic Letters, 12(6), 1284-1287. [Link]

-

Wikipedia. Kainate receptor. [Link]

-

Movassaghi, M., & Chen, B. (2012). Total synthesis of (-)-(α)-kainic acid via a diastereoselective intramolecular [3 + 2] cycloaddition reaction of an aryl cyclopropyl ketone with an alkyne. Organic Letters, 14(10), 2642-2645. [Link]

-

ResearchGate. The molecular structure of kainic acid... [Link]

-

Wu, Y. (2020). Classical Synthesis of Kainic Acid. [Link]

-

Zard, S. Z. (1998). Enantioselective total synthesis of (-)-α-kainic acid. Pure and Applied Chemistry, 70(2), 259-262. [Link]

-

MedLink Neurology. Structural formula of kainic acid. [Link]

-

ResearchGate. Cellular and subcellular localization of kainic acid in the marine red alga Digenea simplex. [Link]

-

Scripps Institution of Oceanography. (2019). Scientists Develop New Production Method for Seaweed Chemical Used in Brain Research. [Link]

-

Wang, S., et al. (2011). Kainic Acid-Induced Neurotoxicity: Targeting Glial Responses and Glia-Derived Cytokines. Current Neuropharmacology, 9(2), 388-398. [Link]

-

ResearchGate. Structure of kainic acid totally elucidated by NMR and molecular modelling. [Link]

-

Jane, D. E., et al. (2011). Kainate receptors coming of age: milestones of two decades of research. Trends in Pharmacological Sciences, 32(5), 264-274. [Link]

-

UC San Diego. Methods To Biosynthesize Kainic Acid And Analogues Thereof. [Link]

-

Garthwaite, J. (1983). The mechanism of kainic acid neurotoxicity. Nature, 305(5930), 138-140. [Link]

-

Wang, S., et al. (2011). Kainic Acid-induced neurotoxicity: targeting glial responses and glia-derived cytokines. Current Neuropharmacology, 9(2), 388-398. [Link]

-

Zheng, Y. M., et al. (2010). Kainic Acid-Induced Neurodegenerative Model: Potentials and Limitations. Journal of Biomedicine and Biotechnology, 2011, 457097. [Link]

-

eScholarship.org. Scalable Biosynthesis of the Seaweed Neurochemical, Kainic Acid. [Link]

-

Micale, N., et al. (2022). Discovery of the First Highly Selective Antagonist of the GluK3 Kainate Receptor Subtype. International Journal of Molecular Sciences, 23(15), 8797. [Link]

-

PubChem. alpha-Kainic acid. [Link]

-

Ben-Ari, Y. (2012). Kainate and Temporal Lobe Epilepsies. Epilepsy Currents, 12(4), 141-145. [Link]

-

Chekan, J. R., et al. (2019). Scalable Biosynthesis of the Seaweed Neurochemical, Kainic Acid. Angewandte Chemie International Edition in English, 58(25), 8454-8457. [Link]

-

Trepo. (2023). KAINIC ACID-INDUCED SEIZURES IN VITRO AND EX VIVO AS A MODEL OF EPILEPSIES. [Link]

-

Straub, C., & Tomita, S. (2012). Dancing partners at the synapse: auxiliary subunits that shape kainate receptor function. The Journal of Physiology, 590(1), 21-30. [Link]

-

Tomita, S., et al. (2016). Distinct subunit domains govern synaptic stability and specificity of the kainate receptor. eLife, 5, e18416. [Link]

-

ResearchGate. Discovery of the kainic acid biosynthetic genes enabled two new kainic... [Link]

-

Taylor & Francis. Kainic acid – Knowledge and References. [Link]

-

Rusina, E., et al. (2021). The Kainic Acid Models of Temporal Lobe Epilepsy. eNeuro, 8(2), ENEURO.0322-20.2021. [Link]

Sources

- 1. Kainic acid - Wikipedia [en.wikipedia.org]

- 2. The kainic acid model of temporal lobe epilepsy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Scalable Biosynthesis of the Seaweed Neurochemical, Kainic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Scientists Develop New Production Method for Seaweed Chemical Used in Brain Research | Scripps Institution of Oceanography [scripps.ucsd.edu]

- 5. tandfonline.com [tandfonline.com]

- 6. web.pkusz.edu.cn [web.pkusz.edu.cn]

- 7. medlink.com [medlink.com]

- 8. Kainic Acid-Induced Neurotoxicity: Targeting Glial Responses and Glia-Derived Cytokines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Kainate and Temporal Lobe Epilepsies - Jasper's Basic Mechanisms of the Epilepsies - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. The Kainic Acid Models of Temporal Lobe Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Kainic Acid-Induced Neurodegenerative Model: Potentials and Limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Structure of kainic acid totally elucidated by NMR and molecular modelling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Scalable Biosynthesis of the Seaweed Neurochemical, Kainic Acid [escholarship.org]

- 16. Scalable Biosynthesis of the Seaweed Neurochemical, Kainic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Methods To Biosynthesize Kainic Acid And Analogues Thereof - Available technology for licensing from the University of California, San Diego [techtransfer.universityofcalifornia.edu]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Total synthesis of (-)-(α)-kainic acid via a diastereoselective intramolecular [3 + 2] cycloaddition reaction of an aryl cyclopropyl ketone with an alkyne - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. weizmann.elsevierpure.com [weizmann.elsevierpure.com]

- 21. researchgate.net [researchgate.net]

- 22. Kainate receptor - Wikipedia [en.wikipedia.org]

- 23. Kainate receptors coming of age: milestones of two decades of research - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Distinct subunit domains govern synaptic stability and specificity of the kainate receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Dancing partners at the synapse: auxiliary subunits that shape kainate receptor function - PMC [pmc.ncbi.nlm.nih.gov]

- 26. caymanchem.com [caymanchem.com]

- 27. Kainic Acid-induced neurotoxicity: targeting glial responses and glia-derived cytokines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. The mechanism of kainic acid neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. taylorandfrancis.com [taylorandfrancis.com]

- 30. agscientific.com [agscientific.com]

The Neuroexcitatory Properties of Alpha-Kainic Acid: A Technical Guide for Researchers

This guide provides an in-depth exploration of the neuroexcitatory properties of alpha-kainic acid (KA), a potent analog of the excitatory neurotransmitter L-glutamate.[1][2][3] Kainic acid is a valuable tool in neuroscience research, widely used to model excitotoxicity and neurodegenerative diseases, particularly temporal lobe epilepsy.[1][2][4][5] This document will delve into the molecular mechanisms of KA action, its physiological and pathological consequences, and provide detailed protocols for its application in experimental models.

Introduction: The Significance of Kainic Acid in Neuroscience

Kainic acid, naturally found in the red alga Digenea simplex, is a powerful neuroexcitatory agent due to its action as a potent agonist for ionotropic glutamate receptors (iGluRs).[3][6] Its rigid cyclic structure allows for high-affinity binding to specific glutamate receptor subtypes, triggering a cascade of events that can lead to profound neuronal excitation and, at higher concentrations, excitotoxic cell death.[3][7] This property makes KA an invaluable tool for researchers seeking to understand the mechanisms of neuronal hyperexcitability and its role in various neurological disorders.

The primary utility of kainic acid in research lies in its ability to reliably induce experimental models of temporal lobe epilepsy (TLE) and other neurodegenerative conditions.[1][2][4][5] Systemic or intracerebral administration of KA in rodents recapitulates many of the key features of human TLE, including spontaneous recurrent seizures, hippocampal sclerosis, and mossy fiber sprouting.[4][5][8] This allows for the investigation of disease pathogenesis, the identification of novel therapeutic targets, and the preclinical evaluation of antiepileptic drugs.

Molecular Mechanisms of Kainic Acid-Induced Neuroexcitation

The neuroexcitatory effects of kainic acid are primarily mediated through its interaction with two main classes of ionotropic glutamate receptors: kainate receptors (KARs) and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors.[3][9]

Kainate Receptors (KARs)

Kainic acid is the eponymous agonist for KARs, a distinct family of iGluRs.[10] There are five KAR subunits: GluK1-3 (low affinity for kainate) and GluK4-5 (high affinity for kainate).[11][12] These subunits assemble into functional tetrameric receptors with diverse physiological roles.[11][13] KARs are located both presynaptically, where they modulate neurotransmitter release, and postsynaptically, where they contribute to the excitatory postsynaptic potential (EPSP).[10][11][14] The high expression of KAR subunits, particularly GluK2 and GluK5, in the CA3 region of the hippocampus contributes to this area's pronounced vulnerability to KA-induced excitotoxicity.[4]

AMPA Receptors

While kainic acid has a lower affinity for AMPA receptors compared to kainate receptors, its action on these receptors is crucial for its neurotoxic effects.[15][16] Kainate acts as a partial agonist at AMPA receptors, inducing a non-desensitizing current.[3][16] This sustained activation of AMPA receptors leads to prolonged membrane depolarization and excessive calcium influx, key events in the excitotoxic cascade.[15] Studies have shown that the neurotoxicity of kainate in hippocampal cultures is primarily mediated by AMPA receptors.[15][16]

The following diagram illustrates the primary signaling pathways activated by kainic acid.

Caption: Kainic acid signaling cascade leading to neuroexcitation and excitotoxicity.

Physiological and Pathological Consequences of Kainic Acid Administration

The administration of kainic acid triggers a range of dose-dependent effects, from transient neuronal excitation to widespread neuronal death.

Electrophysiological Effects

At the cellular level, kainic acid induces a rapid and sustained depolarization of neuronal membranes.[17] This is characterized by an increase in the frequency of action potentials and, at higher concentrations, the generation of epileptiform discharges.[17][18] Intracellular recordings from hippocampal neurons during KA application reveal a depression of inhibitory postsynaptic potentials (IPSPs), further contributing to the hyperexcitable state.[17]

Excitotoxicity and Neuronal Death

The sustained influx of Ca²⁺ through AMPA receptors and voltage-gated calcium channels is a critical trigger for excitotoxicity.[7][19][20] This overload of intracellular calcium activates a number of downstream deleterious pathways, including:

-

Generation of Reactive Oxygen Species (ROS): Mitochondrial dysfunction leads to the overproduction of ROS, causing oxidative stress and damage to lipids, proteins, and DNA.[7]

-

Mitochondrial Dysfunction: Calcium overload disrupts mitochondrial function, leading to a decline in ATP production and the release of pro-apoptotic factors.[7]

-

Activation of Proteases and Lipases: Elevated calcium levels activate enzymes such as calpains and phospholipases, which degrade cellular components.

-

Endoplasmic Reticulum (ER) Stress: Disruption of calcium homeostasis can lead to ER stress and the activation of apoptotic pathways.[7]

These events culminate in neuronal death, primarily through apoptosis and necrosis.[7][9] The hippocampus, particularly the CA1 and CA3 regions, is highly susceptible to KA-induced neurodegeneration.[4][21]

Experimental Protocols for Studying Kainic Acid-Induced Neuroexcitation

The following protocols provide a framework for inducing and assessing the effects of kainic acid in both in vivo and in vitro models.

In Vivo Model of Temporal Lobe Epilepsy

This protocol describes the systemic administration of kainic acid to induce status epilepticus and subsequent spontaneous recurrent seizures in rodents.[4][22]

Materials:

-

Kainic acid monohydrate (Sigma-Aldrich, K0250 or equivalent)

-

Sterile 0.9% saline

-

Rodents (e.g., C57BL/6 mice or Sprague-Dawley rats)

-

Animal scale

-

Syringes and needles for intraperitoneal (i.p.) injection

-

Behavioral observation chamber

-

Video monitoring system (optional, for seizure scoring)

Procedure:

-

Preparation of Kainic Acid Solution:

-

Dissolve kainic acid in sterile 0.9% saline to a final concentration of 5 mg/mL. Gentle warming and vortexing may be required to fully dissolve the compound.

-

Prepare the solution fresh on the day of the experiment.

-

-

Animal Preparation:

-

Weigh each animal to determine the correct dosage. A typical dose for inducing status epilepticus in mice is 20-30 mg/kg.

-

-

Kainic Acid Administration:

-

Administer the calculated volume of kainic acid solution via intraperitoneal (i.p.) injection.

-

-

Seizure Monitoring and Scoring:

-

Immediately after injection, place the animal in an observation chamber.

-

Continuously monitor the animal for behavioral seizures for at least 2-4 hours.

-

Score the seizure severity using a standardized scale, such as the Racine scale.

-

-

Post-Injection Care:

-

Provide supportive care as needed, including hydration and soft food, especially for animals that experience severe status epilepticus.

-

Expected Outcome: Animals will typically progress through a series of behavioral seizures, culminating in status epilepticus. Following a latent period of several days to weeks, a proportion of the animals will develop spontaneous recurrent seizures.

In Vitro Model of Excitotoxicity in Neuronal Cultures

This protocol details the induction of excitotoxicity in primary neuronal cultures or iPSC-derived neurons.[23]

Materials:

-

Mature neuronal cultures (e.g., primary hippocampal or cortical neurons, or iPSC-derived neurons)

-

Kainic acid solution (prepared in culture medium)

-

Lactate dehydrogenase (LDH) cytotoxicity assay kit

-

Fluorescent calcium indicators (e.g., Fura-2 AM or GCaMP)

-

Fluorescence microscope with live-cell imaging capabilities

-

Immunofluorescence staining reagents (e.g., antibodies against neuronal markers and apoptotic markers)

Procedure:

-

Kainic Acid Treatment:

-

Prepare a range of kainic acid concentrations in pre-warmed culture medium.

-

Replace the existing medium in the neuronal cultures with the kainic acid-containing medium.

-

Incubate the cultures for a defined period (e.g., 24 hours).

-

-

Assessment of Cell Viability:

-

After the treatment period, collect the culture supernatant.

-

Measure the release of LDH into the supernatant as an indicator of cell death, following the manufacturer's instructions.

-

-

Calcium Imaging:

-

Immunofluorescence Staining:

-

Fix the cells after treatment and perform immunofluorescence staining for neuronal markers (e.g., NeuN, MAP2) and markers of apoptosis (e.g., cleaved caspase-3) to visualize neuronal morphology and cell death.[23]

-

Expected Outcome: A dose-dependent increase in neuronal cell death will be observed. Calcium imaging will reveal a rapid and sustained increase in intracellular calcium levels in response to kainic acid. Immunofluorescence will show morphological changes indicative of neurodegeneration, such as neurite beading and fragmentation.[23]

The following diagram illustrates a typical experimental workflow for assessing kainic acid-induced excitotoxicity.

Caption: Experimental workflow for assessing kainic acid-induced excitotoxicity in vitro.

Histological Assessment of Neuronal Damage

Following in vivo kainic acid administration, histological analysis of brain tissue is essential to quantify the extent of neuronal damage.

Materials:

-

Rodent brains from kainic acid-treated and control animals

-

Formalin or paraformaldehyde for fixation

-

Vibratome or cryostat for sectioning

-

Staining reagents:

-

Microscope for imaging

Procedure:

-

Tissue Preparation:

-

Perfuse the animals with saline followed by a fixative (e.g., 4% paraformaldehyde).

-

Dissect the brain and post-fix overnight.

-

Section the brain into coronal or sagittal sections using a vibratome or cryostat.

-

-

Staining:

-

Nissl Staining: Stain sections with cresyl violet to visualize neuronal cell bodies. Neuronal loss will be evident as a decrease in the number of stained cells in specific brain regions.[21]

-

Degeneration Staining: Use Fluoro-Jade B or cupric-silver staining to specifically label degenerating neurons.[24]

-

Immunohistochemistry: Perform immunohistochemical staining to assess neuronal populations, glial activation (astrogliosis and microgliosis), and other cellular responses to injury.

-

-

Image Analysis and Quantification:

-

Acquire images of the stained sections using a microscope.

-

Quantify the extent of neuronal loss or damage in specific regions of interest (e.g., hippocampal CA1 and CA3) using stereological methods or cell counting software.

-

Expected Outcome: Histological analysis will reveal selective neuronal loss and damage, particularly in the hippocampus, in kainic acid-treated animals compared to controls. Increased staining for markers of gliosis will also be observed, indicating an inflammatory response to the excitotoxic insult.

Data Presentation and Interpretation

Quantitative data from the above experiments should be summarized in a clear and concise manner to facilitate comparison between different experimental conditions.

Table 1: Example Data Summary for In Vitro Excitotoxicity Assay

| Kainic Acid Concentration (µM) | Cell Viability (% of Control) | Peak Intracellular Ca²⁺ (nM) | % Apoptotic Cells |

| 0 (Control) | 100 ± 5 | 100 ± 10 | 2 ± 1 |

| 10 | 85 ± 7 | 350 ± 30 | 15 ± 3 |

| 50 | 52 ± 6 | 800 ± 50 | 45 ± 5 |

| 100 | 25 ± 4 | >1000 | 78 ± 6 |

Conclusion

Alpha-kainic acid is a powerful and versatile tool for investigating the fundamental mechanisms of neuronal excitation and excitotoxicity. By carefully selecting the experimental model, dosage, and outcome measures, researchers can gain valuable insights into the pathophysiology of neurological disorders characterized by neuronal hyperexcitability, such as epilepsy. The protocols and information provided in this guide serve as a foundation for designing and executing robust and reproducible experiments using kainic acid.

References

-

The kainic acid model of temporal lobe epilepsy - PMC - PubMed Central - NIH. (n.d.). Retrieved January 12, 2026, from [Link]

-

The Kainic Acid Models of Temporal Lobe Epilepsy - PMC - PubMed Central - NIH. (n.d.). Retrieved January 12, 2026, from [Link]

-

The Kainic Acid Models of Temporal Lobe Epilepsy - eNeuro. (2021). Retrieved January 12, 2026, from [Link]

-

The Kainic Acid Models of Temporal Lobe Epilepsy - eNeuro. (2021). Retrieved January 12, 2026, from [Link]

-

Kainic Acid-Induced Excitotoxicity Experimental Model: Protective Merits of Natural Products and Plant Extracts - PubMed Central. (n.d.). Retrieved January 12, 2026, from [Link]

-

Protocol paper: kainic acid excitotoxicity-induced spinal cord injury paraplegia in Sprague–Dawley rats - PMC - PubMed Central. (n.d.). Retrieved January 12, 2026, from [Link]

-

Electrophysiological mechanisms of kainic acid-induced epileptiform activity in the rat hippocampal slice - PubMed. (1984). Retrieved January 12, 2026, from [Link]

-

In vivo and in vitro staining of acidophilic neurons as indicative of cell death following kainic acid-induced lesions in rat brain - PubMed. (n.d.). Retrieved January 12, 2026, from [Link]

-

A histochemical examination of the staining of kainate-induced neuronal degeneration by anionic dyes - PubMed. (n.d.). Retrieved January 12, 2026, from [Link]

-

Kainate Excitotoxicity Is Mediated by AMPA- But Not Kainate-Preferring Receptors in Embryonic Rat Hippocampal Cultures - PubMed. (n.d.). Retrieved January 12, 2026, from [Link]

-

AMPA receptors and stargazin-like transmembrane AMPA receptor-regulatory proteins mediate hippocampal kainate neurotoxicity - PubMed. (2007). Retrieved January 12, 2026, from [Link]

-

Structure, Function, and Regulation of the Kainate Receptor - PubMed. (n.d.). Retrieved January 12, 2026, from [Link]

-

Noncanonical signaling by ionotropic kainate receptors - PubMed. (n.d.). Retrieved January 12, 2026, from [Link]

-

Kainic Acid-Induced Post-Status Epilepticus Models of Temporal Lobe Epilepsy with Diverging Seizure Phenotype and Neuropathology - Frontiers. (2017). Retrieved January 12, 2026, from [Link]

-

Direct Imaging of Hippocampal Epileptiform Calcium Motifs Following Kainic Acid Administration in Freely Behaving Mice - Frontiers. (2016). Retrieved January 12, 2026, from [Link]

-

Direct Imaging of Hippocampal Epileptiform Calcium Motifs Following Kainic Acid Administration in Freely Behaving Mice - PubMed Central. (2016). Retrieved January 12, 2026, from [Link]

-

(PDF) Protocol paper: kainic acid excitotoxicity-induced spinal cord injury paraplegia in Sprague–Dawley rats - ResearchGate. (2022). Retrieved January 12, 2026, from [Link]

-

Kainic Acid-Induced Neurotoxicity: Targeting Glial Responses and Glia-Derived Cytokines. (n.d.). Retrieved January 12, 2026, from [Link]

-

Image-Based Quantitation of Kainic Acid-Induced Excitotoxicity as a Model of Neurodegeneration in Human iPSC-Derived Neurons - PubMed. (2022). Retrieved January 12, 2026, from [Link]

-

Sensitive indicators of injury reveal hippocampal damage in C57BL/6J mice treated with kainic acid in - CDC Stacks. (2004). Retrieved January 12, 2026, from [Link]

-

Protocol paper: kainic acid excitotoxicity-induced spinal cord injury paraplegia in Sprague-Dawley rats - PubMed. (2022). Retrieved January 12, 2026, from [Link]

-

Distinct Functional Roles of Subunits within the Heteromeric Kainate Receptor. (2011). Retrieved January 12, 2026, from [Link]

-

Kainate receptor - Wikipedia. (n.d.). Retrieved January 12, 2026, from [Link]

-

Dancing partners at the synapse: auxiliary subunits that shape kainate receptor function. (n.d.). Retrieved January 12, 2026, from [Link]

-

Schematic of kainate receptor pharmacology, subtypes and topology - ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link]

-

The excitatory actions of kainic acid and some derivatives at the crab neuromuscular junction - PubMed. (n.d.). Retrieved January 12, 2026, from [Link]

-

KAINIC ACID-INDUCED SEIZURES IN VITRO AND EX VIVO AS A MODEL OF EPILEPSIES - Trepo. (2023). Retrieved January 12, 2026, from [Link]

-

Compensatory Mechanisms Modulate the Neuronal Excitability in a Kainic Acid-Induced Epilepsy Mouse Model - Frontiers. (2018). Retrieved January 12, 2026, from [Link]

-

Calcium-permeable AMPA/kainate receptors mediate toxicity and preconditioning by oxygen-glucose deprivation in oligodendrocyte precursors | PNAS. (n.d.). Retrieved January 12, 2026, from [Link]

-

Widespread patterns of neuronal damage following systemic or intracerebral injections of kainic acid: a histological study - PubMed. (1980). Retrieved January 12, 2026, from [Link]

-

Nissl staining revealed the neuronal number in the hippocampus 3 days... - ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link]

-

Ionized Intracellular Calcium Concentration Predicts Excitotoxic Neuronal Death: Observations with Low-Affinity Fluorescent Calcium Indicators - PMC - PubMed Central. (n.d.). Retrieved January 12, 2026, from [Link]

-

Kainate receptor signaling in pain pathways - PubMed - NIH. (2013). Retrieved January 12, 2026, from [Link]

-

Neurotoxin domoic acid produces cytotoxicity via kainate- and AMPA-sensitive receptors in cultured cortical neurones - PubMed. (n.d.). Retrieved January 12, 2026, from [Link]

-

EFFECT OF AGE ON KAINATE-INDUCED SEIZURE SEVERITY AND CELL DEATH - PMC. (n.d.). Retrieved January 12, 2026, from [Link]

-

Kainic acid - Wikipedia. (n.d.). Retrieved January 12, 2026, from [Link]

-

Kainic acid: Neurotoxic properties, biological sources and clinical applications. (n.d.). Retrieved January 12, 2026, from [Link]

-

Neurotoxic action of kainic acid in the isolated toad and goldfish retina - PubMed - NIH. (n.d.). Retrieved January 12, 2026, from [Link]

-

The mechanism of kainic acid neurotoxicity - PubMed. (n.d.). Retrieved January 12, 2026, from [Link]

-

Image-Based Quantitation of Kainic Acid-Induced Excitotoxicity as a Model of Neurodegeneration in Human iPSC-Derived Neurons | Request PDF - ResearchGate. (2021). Retrieved January 12, 2026, from [Link]

-

Kainic Acid-induced neurotoxicity: targeting glial responses and glia-derived cytokines. (n.d.). Retrieved January 12, 2026, from [Link]

Sources

- 1. eneuro.org [eneuro.org]

- 2. eneuro.org [eneuro.org]

- 3. Kainic acid - Wikipedia [en.wikipedia.org]

- 4. The kainic acid model of temporal lobe epilepsy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Kainic Acid Models of Temporal Lobe Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. agscientific.com [agscientific.com]

- 7. Kainic Acid-Induced Excitotoxicity Experimental Model: Protective Merits of Natural Products and Plant Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 8. trepo.tuni.fi [trepo.tuni.fi]

- 9. Kainic Acid-Induced Neurotoxicity: Targeting Glial Responses and Glia-Derived Cytokines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Kainate receptor - Wikipedia [en.wikipedia.org]

- 11. Structure, Function, and Regulation of the Kainate Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Dancing partners at the synapse: auxiliary subunits that shape kainate receptor function - PMC [pmc.ncbi.nlm.nih.gov]

- 13. jneurosci.org [jneurosci.org]

- 14. researchgate.net [researchgate.net]

- 15. Kainate excitotoxicity is mediated by AMPA- but not kainate-preferring receptors in embryonic rat hippocampal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. AMPA receptors and stargazin-like transmembrane AMPA receptor-regulatory proteins mediate hippocampal kainate neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Electrophysiological mechanisms of kainic acid-induced epileptiform activity in the rat hippocampal slice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Frontiers | Compensatory Mechanisms Modulate the Neuronal Excitability in a Kainic Acid-Induced Epilepsy Mouse Model [frontiersin.org]

- 19. Frontiers | Direct Imaging of Hippocampal Epileptiform Calcium Motifs Following Kainic Acid Administration in Freely Behaving Mice [frontiersin.org]

- 20. Direct Imaging of Hippocampal Epileptiform Calcium Motifs Following Kainic Acid Administration in Freely Behaving Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Frontiers | Kainic Acid-Induced Post-Status Epilepticus Models of Temporal Lobe Epilepsy with Diverging Seizure Phenotype and Neuropathology [frontiersin.org]

- 23. Image-Based Quantitation of Kainic Acid-Induced Excitotoxicity as a Model of Neurodegeneration in Human iPSC-Derived Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. stacks.cdc.gov [stacks.cdc.gov]

An In-depth Technical Guide to α-Kainic Acid Receptor Subtypes and Binding Affinity

This guide provides a comprehensive overview of α-kainic acid (kainate) receptor subtypes, their pharmacology, and the methodologies used to characterize their ligand binding affinities. It is intended for researchers, scientists, and drug development professionals working in the fields of neuroscience and pharmacology.

Introduction to Kainate Receptors: Beyond a Simple Ion Channel

Kainate receptors (KARs) are a distinct class of ionotropic glutamate receptors (iGluRs) that play multifaceted roles in the central nervous system (CNS).[1] Initially identified by their selective activation by the neurotoxin kainic acid, they were once considered minor players in fast excitatory synaptic transmission compared to AMPA and NMDA receptors.[1] However, decades of research have revealed their crucial and complex functions in modulating synaptic transmission and plasticity, often in a synapse-specific manner.[2]

KARs are tetrameric structures assembled from five different subunits: GluK1, GluK2, GluK3, GluK4, and GluK5.[1][3] These subunits are broadly categorized into two groups based on their affinity for kainate. GluK1-3 are considered low-affinity subunits, while GluK4 and GluK5 are high-affinity subunits.[3][4][5] This differential affinity, coupled with the ability to form both homomeric and heteromeric receptors, gives rise to a wide diversity of KARs with distinct pharmacological and physiological properties. Understanding the specific subunit composition and the corresponding ligand binding affinities is therefore paramount for dissecting their roles in neural circuits and for the rational design of therapeutic agents.

This guide will delve into the nuances of KAR subtypes, provide a detailed summary of their binding affinities for various ligands, and present robust protocols for their characterization.

The Kainate Receptor Subunit Family: A Foundation for Diversity

The functional diversity of KARs stems from their subunit composition. The five subunits can assemble into a variety of tetrameric complexes, each with unique properties.

-

Homomeric Receptors: GluK1, GluK2, and GluK3 subunits can form functional homomeric receptors. These receptors generally exhibit lower affinity for glutamate and are subject to rapid desensitization.[6]

-

Heteromeric Receptors: GluK4 and GluK5 subunits do not form functional channels on their own but must co-assemble with GluK1, GluK2, or GluK3 subunits to form heteromeric receptors.[1] The inclusion of GluK4 or GluK5 subunits typically confers a higher affinity for glutamate and can alter the channel's kinetic properties.[7][8]

The specific combination of subunits within a KAR tetramer dictates its pharmacological profile, including its sensitivity to agonists and antagonists. This subunit-dependent pharmacology is a critical consideration in both basic research and drug development.

Ligand Binding Affinities of Kainate Receptor Subtypes

The interaction of ligands with KARs is characterized by their binding affinity, typically expressed as the dissociation constant (Kd) or the inhibition constant (Ki). A lower Kd or Ki value indicates a higher binding affinity. The following table summarizes the binding affinities of key agonists and antagonists for various homomeric and heteromeric KAR subtypes.

| Ligand | Receptor Subtype | Binding Affinity (Ki/Kd/IC50) | Ligand Type | Reference |

| Glutamate | GluK1 | ~140-494 nM (Ki) | Agonist | [9] |

| GluK2 | ~140-494 nM (Ki) | Agonist | [9] | |

| GluK3 | ~140-494 nM (Ki) | Agonist | [9] | |

| Kainic Acid | GluK1 | ~13-76 nM (Ki) | Agonist | [9] |

| GluK2 | ~13-76 nM (Ki) | Agonist | [9] | |

| GluK3 | ~13-76 nM (Ki) | Agonist | [9] | |

| GluK4 | ~5 nM (Kd) | Agonist | [3] | |

| GluK5 | ~5 nM (Kd) | Agonist | [3] | |

| SYM 2081 | GluR6 (GluK2) | ~19 nM (IC50) | Agonist | [10] |

| GluR5 (GluK1) | 0.12 µM (EC50) | Agonist | [11] | |

| GluR6 (GluK2) | 0.23 µM (EC50) | Agonist | [11] | |

| UBP310 | GluK1 | 21 ± 7 nM (Kd) | Antagonist | [4][5] |

| GluK3 | 0.65 ± 0.19 µM (Kd) | Antagonist | [4][5] | |

| GluK1 | 130 nM (IC50) | Antagonist | ||

| CNQX | Kainate Receptors | 1.5 µM (IC50) | Antagonist | [12] |

| Kainate (transient) | 6.1 µM (IC50) | Antagonist | [13] | |

| Kainate (steady) | 0.92 µM (IC50) | Antagonist | [13] | |

| DNQX | Kainate Receptors | 2 µM (IC50) | Antagonist | [14] |

Disclaimer: Binding affinities can vary depending on the experimental conditions (e.g., radioligand used, cell type, buffer composition). The values presented here are for comparative purposes.

Methodologies for Characterizing Binding Affinity

The determination of ligand binding affinity is fundamental to understanding KAR pharmacology. Two primary techniques are widely employed: radioligand binding assays and electrophysiology.

Radioligand Binding Assays: A Direct Measure of Interaction

Radioligand binding assays provide a direct and quantitative measure of the interaction between a ligand and a receptor. The principle involves incubating a radiolabeled ligand with a preparation of the receptor (e.g., cell membranes expressing the receptor) and then separating the bound from the free radioligand.

This protocol describes a competitive binding assay to determine the Ki of a test compound for a specific KAR subtype.

-

Preparation of Cell Membranes:

-

Culture HEK293 cells stably or transiently expressing the human KAR subunit of interest (e.g., GluK1).

-

Harvest the cells and homogenize them in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing protease inhibitors.

-

Centrifuge the homogenate at low speed to remove nuclei and large debris.

-

Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

Wash the membrane pellet with fresh buffer and resuspend it in the binding buffer (e.g., 50 mM Tris-HCl, pH 7.4). Determine the protein concentration of the membrane preparation.

-

-

Binding Assay:

-

In a 96-well plate, add the following components in order:

-

Binding buffer

-

A series of concentrations of the unlabeled test compound.

-

A fixed concentration of a suitable radioligand (e.g., [³H]UBP310 for GluK1).[4]

-

The cell membrane preparation.

-

-

To determine non-specific binding, include wells containing a high concentration of a known saturating ligand (e.g., 1 mM kainate).[4]

-

Incubate the plate at a specific temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium.

-

-

Separation of Bound and Free Radioligand:

-

Rapidly filter the contents of each well through a glass fiber filter (e.g., GF/B or GF/C) using a cell harvester. The filter will trap the membranes with the bound radioligand.

-

Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

-

Quantification:

-

Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Subtract the non-specific binding from the total binding to obtain the specific binding for each concentration of the test compound.

-

Plot the specific binding as a function of the log concentration of the test compound to generate a competition curve.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Caption: Workflow of a competitive radioligand binding assay.

Electrophysiology: A Functional Readout of Ligand Binding

Electrophysiological techniques, particularly whole-cell patch-clamp recordings, provide a functional measure of ligand binding by recording the ion currents elicited by the activation of KARs. This method allows for the determination of agonist potency (EC50) and antagonist potency (IC50) in a physiologically relevant context.

This protocol outlines the steps for recording KAR-mediated currents from cultured neurons or cells expressing recombinant KARs.

-

Cell Preparation:

-

Culture primary neurons (e.g., hippocampal or dorsal root ganglion neurons) or a cell line (e.g., HEK293) expressing the KAR subtype of interest on glass coverslips.

-

-

Recording Setup:

-

Place a coverslip in a recording chamber on the stage of an inverted microscope.

-

Continuously perfuse the chamber with an external solution (e.g., containing in mM: 140 NaCl, 2.5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose, pH 7.4).

-

Pull recording pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.

-

The internal solution should contain, for example (in mM): 140 K-gluconate, 10 HEPES, 10 EGTA, 2 MgCl₂, 2 ATP-Mg, 0.3 GTP-Na, pH 7.2.

-

-

Whole-Cell Recording:

-

Approach a cell with the recording pipette while applying positive pressure.

-

Form a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane.

-

Rupture the membrane patch under the pipette tip with a brief pulse of suction to achieve the whole-cell configuration.

-

Clamp the cell at a holding potential of -60 mV or -70 mV.

-

-

Drug Application:

-

Apply agonists and antagonists using a fast perfusion system to ensure rapid solution exchange.

-

To determine the EC50 of an agonist, apply increasing concentrations of the agonist and record the peak current response at each concentration.

-

To determine the IC50 of an antagonist, co-apply a fixed concentration of an agonist with increasing concentrations of the antagonist and measure the inhibition of the agonist-evoked current.

-

-

Data Analysis:

-

Analyze the recorded currents using appropriate software.

-

Plot the normalized current response as a function of the log concentration of the agonist or antagonist.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 or IC50 value.

-

Caption: Workflow for whole-cell patch-clamp electrophysiology.

Signaling Pathways of Kainate Receptors: More Than Just an Ion Pore

While KARs are fundamentally ion channels, their signaling capabilities extend beyond simple ion flux. They exhibit both ionotropic and metabotropic signaling mechanisms, adding another layer of complexity to their function.

Ionotropic Signaling: The Canonical Pathway

The canonical signaling pathway of KARs is ionotropic, meaning that agonist binding directly gates the opening of the ion channel.[1] This allows for the influx of cations, primarily Na⁺ and to a lesser extent Ca²⁺, leading to depolarization of the neuronal membrane.

Caption: Canonical ionotropic signaling pathway of kainate receptors.

Metabotropic Signaling: A Non-Canonical Role

Increasing evidence demonstrates that KARs can also signal through a metabotropic pathway, independent of their ion channel function.[8][15] This non-canonical signaling involves the activation of G-proteins, typically of the Gi/o family, leading to the modulation of downstream effector enzymes and second messenger systems.[15]

Caption: Non-canonical metabotropic signaling of kainate receptors.

Therapeutic Potential and Future Directions

The diverse roles of KARs in the CNS have made them attractive targets for the development of novel therapeutics for a range of neurological and psychiatric disorders, including epilepsy, pain, and depression. The development of subtype-selective ligands is a key strategy to target specific KAR populations and minimize off-target effects.

Future research will likely focus on:

-

Developing more potent and selective ligands for each KAR subtype.

-

Elucidating the precise subunit composition of native KARs in different brain regions and cell types.

-

Further characterizing the downstream signaling pathways of both ionotropic and metabotropic KAR activation.

-

Exploring the therapeutic potential of targeting KARs in a wider range of CNS disorders.

By combining sophisticated pharmacological tools with advanced physiological and molecular techniques, the field is poised to unlock the full potential of kainate receptors as therapeutic targets.

References

-

Bettler, B., Egebjerg, J., Sharma, G., Pecht, G., Hermans-Borgmeyer, I., Moll, C., ... & Heinemann, S. (1992). Cloning of a putative glutamate receptor: a low affinity kainate-binding subunit. Neuron, 8(2), 257-265. [Link]

-

Donevan, S. D., & Begay, R. S. (1997). (2S,4R)-4-methylglutamic acid (SYM 2081): a selective, high-affinity ligand for kainate receptors. The Journal of pharmacology and experimental therapeutics, 283(3), 1473-1479. [Link]

-

Fletcher, E. J., & Lodge, D. (1996). New developments in the molecular pharmacology of alpha-amino-3-hydroxy-5-methyl-4-isoxazole propionate and kainate receptors. Pharmacology & therapeutics, 70(1), 65-89. [Link]

-

Jane, D. E., Lodge, D., & Collingridge, G. L. (2009). Kainate receptors: pharmacology, function and therapeutic potential. Neuropharmacology, 56(1), 90-113. [Link]

-

Jones, C. K., & Tizzano, J. P. (1998). The methylglutamate, SYM 2081, is a potent and highly selective agonist at kainate receptors. Neuropharmacology, 37(10-11), 1255-1263. [Link]

-

Lerma, J. (2003). Roles and rules of kainate receptors in synaptic transmission. Nature Reviews Neuroscience, 4(6), 481-495. [Link]

-

Mayer, M. L. (2005). Crystal structures of the kainate receptor GluR5 ligand binding core dimer with novel GluR5-selective antagonists. Journal of Neuroscience, 25(10), 2852-2861. [Link]

-

Mott, D. D., & Dingledine, R. (2010). Subunit-specific desensitization of heteromeric kainate receptors. The Journal of neuroscience, 30(6), 2133-2143. [Link]

-

Pinheiro, P. S., & Mulle, C. (2008). Kainate receptors. Cell and tissue research, 332(1), 9-21. [Link]

-

Rodríguez-Moreno, A., & Lerma, J. (1998). Kainate receptor modulation of GABA release is dependent on a G-protein-mediated mechanism. Neuron, 20(6), 1211-1218. [Link]

-

Ruiz, A., Sachidhanandam, S., Utvik, J. K., Coussen, F., & Mulle, C. (2005). Distinct subunits in heteromeric kainate receptors mediate ionotropic and metabotropic function. The Journal of neuroscience, 25(50), 11710-11718. [Link]

-

Traynelis, S. F., Wollmuth, L. P., McBain, C. J., Menniti, F. S., Vance, K. M., Ogden, K. K., ... & Yuan, H. (2010). Glutamate receptor ion channels: structure, regulation, and function. Pharmacological reviews, 62(3), 405-496. [Link]

-

Vincent, P., & Mulle, C. (2009). Kainate receptors in epilepsy and excitotoxicity. Neuroscience, 158(1), 309-323. [Link]

-

Wilding, T. J., & Huettner, J. E. (1997). Activation and desensitization of kainate receptors. The Journal of general physiology, 110(5), 535-548. [Link]

-

Wikipedia contributors. (2023, December 19). Kainate receptor. In Wikipedia, The Free Encyclopedia. Retrieved January 12, 2026, from [Link]

Sources

- 1. Kainate receptor - Wikipedia [en.wikipedia.org]

- 2. kainate | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 3. Frontiers | Structure and gating of kainate receptors [frontiersin.org]

- 4. Mapping the Ligand Binding Sites of Kainate Receptors: Molecular Determinants of Subunit-Selective Binding of the Antagonist [3H]UBP310 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mapping the ligand binding sites of kainate receptors: molecular determinants of subunit-selective binding of the antagonist [3H]UBP310 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Contributions of different kainate receptor subunits to the properties of recombinant homomeric and heteromeric receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. discovery.researcher.life [discovery.researcher.life]

- 8. High affinity kainate receptor subunits are necessary for ionotropic but not metabotropic signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Kainate Receptor Antagonists: Recent Advances and Therapeutic Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 10. (2S,4R)-4-methylglutamic acid (SYM 2081): a selective, high-affinity ligand for kainate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The methylglutamate, SYM 2081, is a potent and highly selective agonist at kainate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. selleckchem.com [selleckchem.com]

- 13. Comparative antagonism of kainate-activated kainate and AMPA receptors in hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. medchemexpress.com [medchemexpress.com]

- 15. jneurosci.org [jneurosci.org]

The Architecture of an Excitotoxin: A Technical Guide to the Biosynthesis of Kainic Acid in Marine Algae

Abstract

Kainic acid, a potent neuroexcitatory agent, has been a cornerstone of neuroscience research for decades, pivotal in elucidating the function of ionotropic glutamate receptors.[1][2][3] Historically sourced from the red alga Digenea simplex, intermittent supply shortages spurred extensive efforts in chemical synthesis.[1][2] This guide provides a comprehensive technical overview of the recently discovered biosynthetic pathway of kainic acid in marine red algae.[1][2] We will delve into the concise and elegant two-enzyme pathway that constructs this complex molecule from simple precursors, offering a blueprint for its scalable biotechnological production. This document is intended for researchers, scientists, and drug development professionals, providing not only the core scientific knowledge but also actionable experimental protocols and the rationale behind them.

Introduction: From Folk Medicine to a Neuroscientific Tool

First isolated in 1953 from the red algae Digenea simplex and Chondria armata, kainic acid has a rich history, initially used as an anthelmintic agent in Japan.[1][3][4] Its potent neuroexcitatory properties, stemming from its action as a specific agonist for kainate receptors, a subtype of ionotropic glutamate receptors, have made it an invaluable tool in neuroscience.[4][5][6] By inducing excitotoxicity, kainic acid is widely used to create animal models for studying neurological disorders, particularly temporal lobe epilepsy.[1][3]

Despite its utility, the reliance on natural sources for kainic acid has led to periods of scarcity, highlighting the need for a sustainable and scalable production method.[1][2] While over 70 synthetic routes to kainic acid have been developed, they often involve numerous steps.[1] The elucidation of its biosynthetic pathway in marine algae has opened the door to chemoenzymatic and biotechnological production methods that are both efficient and scalable.[1][3][7]

This guide will provide an in-depth exploration of the genetic and enzymatic machinery responsible for kainic acid biosynthesis, offering a detailed look at the key enzymes, their mechanisms, and the experimental approaches used to uncover this pathway.

The Core Biosynthetic Pathway: A Two-Step Enzymatic Cascade

The biosynthesis of kainic acid is a remarkably concise pathway, converting primary metabolites into a complex secondary metabolite in just two enzymatic steps. The pathway begins with two key precursors: L-glutamic acid and dimethylallyl pyrophosphate (DMAPP) .[1][2][4]

The two key enzymes responsible for this transformation are encoded by a co-clustered set of genes, designated as the kainic acid biosynthesis (kab) genes.[1][4] These genes have been identified in the red algae Digenea simplex and Palmaria palmata.[1][2]

The two enzymes are:

-

KabA : An N-prenyltransferase that catalyzes the first committed step in the pathway.

-

KabC : An α-ketoglutarate (αKG)-dependent dioxygenase that facilitates the subsequent cyclization to form the characteristic pyrrolidine ring of kainic acid.[1][4]

Step 1: N-Prenylation of L-Glutamic Acid by KabA

The inaugural step in kainic acid biosynthesis is the prenylation of L-glutamic acid with DMAPP, catalyzed by the enzyme KabA.[1][4] This reaction forms the intermediate, N-dimethylallyl-l-glutamic acid , also known as prekainic acid .[1][4][8]

Reaction: L-glutamic acid + DMAPP → Prekainic acid + Pyrophosphate

This reaction is dependent on the presence of Mg²⁺ ions.[9] KabA exhibits a high degree of selectivity for its amino acid substrate, L-glutamate. However, it shows some promiscuity for the prenyl donor, as it can also utilize geranyl pyrophosphate (GPP), leading to the formation of N-geranyl-l-glutamic acid, a precursor to domoic acid.[1]

Step 2: Oxidative Cyclization by KabC to Form Kainic Acid

The second and final step is the stereocontrolled formation of the trisubstituted pyrrolidine ring, a reaction catalyzed by the αKG-dependent dioxygenase, KabC.[1][4] This enzyme converts prekainic acid into kainic acid.[1][4]

Interestingly, the KabC enzyme can also produce a stereoisomer, kainic acid lactone , as a byproduct.[1][4][9] The ratio of kainic acid to kainic acid lactone appears to vary depending on the specific KabC ortholog.[1] For instance, the KabC from G. filicinia was found to primarily produce kainic acid lactone.[1]

The proposed mechanism for KabC involves a radical-mediated cyclization to form the pyrrolidine ring.[8][10]

Experimental Elucidation of the Pathway: A Methodological Overview

The discovery and characterization of the kainic acid biosynthetic pathway were made possible through a combination of bioinformatics, molecular biology, and analytical chemistry techniques. This section provides an overview of the key experimental workflows.

Gene Cluster Identification and Heterologous Expression

The journey to understanding kainic acid biosynthesis began with a bioinformatic approach. Researchers searched the genome of Digenea simplex for homologs of genes involved in the biosynthesis of the related kainoid, domoic acid.[4] This led to the identification of a gene cluster containing the kabA and kabC genes.[1][4]

To validate the function of these genes, they were expressed in a heterologous host, typically Escherichia coli.[1][4] This allows for the production and purification of the KabA and KabC enzymes for in vitro characterization.

Experimental Workflow: Gene Cloning and Heterologous Expression

In Vitro Enzyme Assays and Product Characterization

Once the KabA and KabC enzymes are purified, their activity can be confirmed through in vitro assays. These assays involve incubating the purified enzyme with its putative substrates and cofactors, followed by analysis of the reaction products.

Protocol: In Vitro Assay for KabA Activity

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing:

-

Purified KabA enzyme (e.g., 5 µM)

-

L-glutamic acid (e.g., 1 mM)

-

DMAPP (e.g., 1 mM)

-

MgCl₂ (e.g., 10 mM)

-

Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

-

Incubation: Incubate the reaction mixture at a suitable temperature (e.g., 25°C) for a specified time (e.g., 1-12 hours).

-

Quenching: Stop the reaction by adding a quenching agent, such as methanol.

-

Analysis: Analyze the reaction products by Liquid Chromatography-Mass Spectrometry (LC-MS) to detect the formation of prekainic acid.

Protocol: In Vitro Assay for KabC Activity

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing:

-

Purified KabC enzyme (e.g., 5 µM)

-

Prekainic acid (e.g., 1 mM)

-

α-ketoglutarate (e.g., 2 mM)

-

Fe(II) source (e.g., (NH₄)₂Fe(SO₄)₂) (e.g., 1 mM)

-

Ascorbate (e.g., 2 mM)

-

Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

-

Incubation: Incubate the reaction mixture at a suitable temperature (e.g., 25°C) for a specified time (e.g., 1-12 hours).

-

Quenching: Stop the reaction by adding a quenching agent, such as methanol.

-

Analysis: Analyze the reaction products by LC-MS to detect the formation of kainic acid and kainic acid lactone.

Scalable Production of Kainic Acid

The discovery of the kainic acid biosynthetic genes has paved the way for two new scalable production methods: a one-enzyme chemoenzymatic synthesis and a biotransformation approach using E. coli cells expressing the kabC gene.[1][3]

Chemoenzymatic Synthesis: This method involves the chemical synthesis of prekainic acid, followed by its enzymatic conversion to kainic acid using purified KabC.

Biotransformation: In this approach, E. coli cells engineered to express the dskabC gene are cultured and fed with prekainic acid. The cells then convert the precursor into kainic acid, which can be purified from the culture medium.[1][3] This method has been shown to be effective for gram-scale production of kainic acid.[1][2]

Quantitative Data Summary

| Parameter | Value | Source |

| KabA Substrates | L-glutamic acid, DMAPP | [1][4] |

| KabA Cofactor | Mg²⁺ | [9] |

| KabA Product | Prekainic acid | [1][4] |

| KabC Substrate | Prekainic acid | [1][4] |

| KabC Cofactors | Fe(II), α-ketoglutarate | [11] |

| KabC Products | Kainic acid, Kainic acid lactone | [1][4][9] |

| Scalable Production Yield | Gram-scale | [1][2] |

Signaling Pathway and Logical Relationships

The biosynthesis of kainic acid can be visualized as a linear pathway with two key enzymatic transformations.

Conclusion and Future Outlook

The elucidation of the two-step biosynthetic pathway for kainic acid in marine red algae represents a significant advancement in our understanding of natural product biosynthesis. This knowledge has not only solved a long-standing mystery but has also provided practical solutions for the scalable and sustainable production of this vital neuroscientific tool. The chemoenzymatic and biotransformation methods developed based on this discovery hold immense promise for ensuring a stable supply of kainic acid for research and drug development.

Future research may focus on several key areas:

-

Enzyme Engineering: Modifying the KabC enzyme to improve its catalytic efficiency and selectivity for kainic acid over kainic acid lactone.

-

Pathway Reconstruction: Engineering the complete biosynthetic pathway in a microbial host for de novo production of kainic acid from simple carbon sources.

-

Discovery of New Kainoids: Utilizing the kab genes as a bioinformatic handle to discover novel kainoid natural products from other marine organisms.

The story of kainic acid, from its origins in traditional medicine to its modern-day application in neuroscience and biotechnology, is a testament to the power of interdisciplinary research. The continued exploration of marine biodiversity, coupled with advances in genomics and synthetic biology, will undoubtedly uncover more fascinating and useful natural products.

References

-

Chekan, J. R., McKinnie, S. M., Moore, M. L., Poplawski, S. G., Moore, B. S., & Podell, S. (2019). Scalable Biosynthesis of the Seaweed Neurochemical, Kainic Acid. Angewandte Chemie International Edition, 58(25), 8444-8447. [Link]

-

National Institutes of Health. (2019). Scalable Biosynthesis of the Seaweed Neurochemical, Kainic Acid. PubMed. [Link]

-

Zimmer, M. (2022). Domoic acid biosynthesis in the red alga Chondria armata suggests a complex evolutionary history for toxin production. Proceedings of the National Academy of Sciences, 119(6), e2115592119. [Link]

-

Wikipedia. (n.d.). Kainic acid. [Link]

-

ResearchGate. (n.d.). Discovery of the kainic acid biosynthetic genes enabled two new kainic... [Link]

-

ResearchGate. (n.d.). Scalable Biosynthesis of the Seaweed Neurochemical, Kainic Acid | Request PDF. [Link]

-

Maeno, Y., Terada, R., Kotaki, Y., Cho, Y., Konoki, K., & Yotsu-Yamashita, M. (2019). Possible Biosynthetic Products and Metabolites of Kainic Acid from the Red Alga Digenea simplex and Their Biological Activity. Journal of natural products, 82(6), 1637-1642. [Link]

-

ResearchGate. (n.d.). Scheme 5. (A) Biosynthesis of kainic acid (17) catalyzed by KabA and... [Link]

-

Chen, S., Chekan, J. R., & Moore, B. S. (2021). Expression, purification, and biochemical characterization of micro- and macroalgal kainoid synthases. Methods in Enzymology, 658, 25-45. [Link]

-

Scripps Institution of Oceanography. (2019). Scientists Develop New Production Method for Seaweed Chemical Used in Brain Research. Scripps News. [Link]

-

PubMed. (2019). Possible Biosynthetic Products and Metabolites of Kainic Acid from the Red Alga Digenea simplex and Their Biological Activity. [Link]

-

Traynelis, S. F., Wollmuth, L. P., McBain, C. J., Menniti, F. S., Vance, K. M., Ogden, K. K., ... & Yuan, H. (2010). Glutamate receptor ion channels: structure, regulation, and function. Pharmacological reviews, 62(3), 405-496. [Link]

-

Kumar, J., & Mayer, M. L. (2022). Structure, Function, and Regulation of the Kainate Receptor. Progress in molecular biology and translational science, 191(1), 261-291. [Link]

-

Evans, G. L., & Leterrier, C. (2018). Kainate Receptors Inhibit Glutamate Release Via Mobilization of Endocannabinoids in Striatal Direct Pathway Spiny Projection Neurons. eNeuro, 5(2). [Link]

-

Schauwecker, P. E. (2012). Kainic Acid-Induced Neuronal Degeneration in Hippocampal Pyramidal Neurons Is Driven by Both Intrinsic and Extrinsic Factors: Analysis of FVB/N↔C57BL/6 Chimeras. The Journal of neuroscience : the official journal of the Society for Neuroscience, 32(35), 11994-12003. [Link]

Sources

- 1. Scalable Biosynthesis of the Seaweed Neurochemical, Kainic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Scalable Biosynthesis of the Seaweed Neurochemical, Kainic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Kainic acid - Wikipedia [en.wikipedia.org]

- 5. Structure and gating of kainate receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structure, Function, and Regulation of the Kainate Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]